![molecular formula C28H35N3O8 B13443742 1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate CAS No. 1392430-17-9](/img/structure/B13443742.png)
1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity. This compound is an impurity of Metaxalone, a muscle relaxant used to relieve pain .
Méthodes De Préparation
The synthesis of 1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate involves multiple steps. The primary synthetic route includes the reaction of 3,5-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with isocyanuric acid. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an impurity of Metaxalone, it is relevant in pharmaceutical research and quality control.
Industry: It is used in the production of polymers and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate involves its interaction with specific molecular targets. The compound’s glycidyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use .
Comparaison Avec Des Composés Similaires
1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate can be compared with other similar compounds such as:
Metaxalone: The parent compound from which it is derived.
Other glycidyl isocyanurates: Compounds with similar glycidyl and isocyanurate functional groups.
Propriétés
Numéro CAS |
1392430-17-9 |
|---|---|
Formule moléculaire |
C28H35N3O8 |
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
1,3-bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-5-(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C28H35N3O8/c1-17-5-18(2)8-23(7-17)37-14-21(32)11-29-26(34)30(28(36)31(27(29)35)13-25-16-39-25)12-22(33)15-38-24-9-19(3)6-20(4)10-24/h5-10,21-22,25,32-33H,11-16H2,1-4H3 |
Clé InChI |
ONJPFFGPJXMVSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(CN2C(=O)N(C(=O)N(C2=O)CC(COC3=CC(=CC(=C3)C)C)O)CC4CO4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


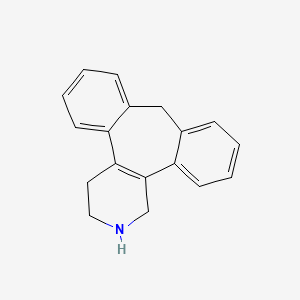

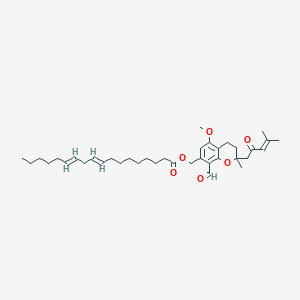
![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
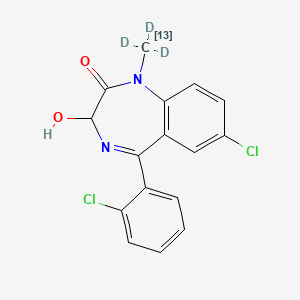
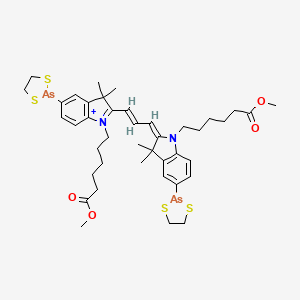


![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
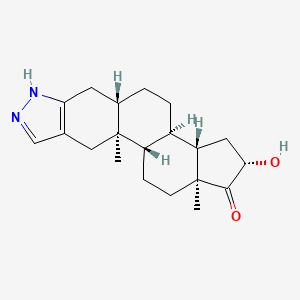
![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)
